Cas no 1704980-36-8 (Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-)

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- structure
1704980-36-8 structure
Product name:Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-
CAS No:1704980-36-8
MF:C4H9NO3
Molecular Weight:119.119161367416
CID:5797566

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-
    • インチ: 1S/C4H9NO3/c1-3(8-5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1
    • InChIKey: FAXADWCNHRCTLA-VKHMYHEASA-N
    • SMILES: C(OC)(=O)[C@@H](ON)C

じっけんとくせい

  • 密度みつど: 1.098±0.06 g/cm3(Predicted)
  • Boiling Point: 184.3±23.0 °C(Predicted)
  • 酸度系数(pKa): 3.10±0.70(Predicted)

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5197009-2.5g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
2.5g
$1903.0 2025-03-15
Enamine
EN300-5197009-5.0g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
5.0g
$2816.0 2025-03-15
Enamine
EN300-5197009-1.0g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-5197009-0.1g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
0.1g
$855.0 2025-03-15
Enamine
EN300-5197009-0.05g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
0.05g
$816.0 2025-03-15
Enamine
EN300-5197009-0.25g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
0.25g
$893.0 2025-03-15
Enamine
EN300-5197009-10.0g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
10.0g
$4176.0 2025-03-15
Enamine
EN300-5197009-0.5g
methyl (2S)-2-(aminooxy)propanoate
1704980-36-8 95.0%
0.5g
$933.0 2025-03-15

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- 関連文献

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-に関する追加情報

Recent Advances in the Study of Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- (CAS: 1704980-36-8)

The compound Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- (CAS: 1704980-36-8) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications in drug development. This research briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (2S)-2-(aminooxy)propanoic acid methyl ester using an asymmetric catalytic approach, achieving >95% enantiomeric purity. The researchers highlighted its role as a versatile building block for hydroxamate-containing bioactive molecules, particularly in the development of metalloproteinase inhibitors.

Recent pharmacological investigations have revealed that derivatives of 1704980-36-8 exhibit potent inhibitory activity against matrix metalloproteinases (MMPs), with IC50 values in the low micromolar range. This suggests potential applications in treating conditions involving extracellular matrix degradation, such as cancer metastasis and inflammatory diseases.

In drug delivery research, the aminooxy functionality of this compound has been exploited for site-specific bioconjugation. A 2024 Nature Biotechnology paper described its use in creating stable oxime linkages with carbonyl-containing biomolecules, enabling the development of targeted drug conjugates with improved pharmacokinetic profiles.

The compound's mechanism of action involves selective binding to zinc-dependent enzymes, as demonstrated by X-ray crystallography studies. These structural insights have guided the rational design of next-generation inhibitors with enhanced selectivity and reduced off-target effects.

Ongoing clinical trials are evaluating derivatives of 1704980-36-8 as potential therapeutics for fibrotic disorders. Preliminary results show promising antifibrotic activity in animal models, with good tolerability profiles observed in Phase I safety studies.

From a chemical biology perspective, researchers have utilized this compound as a probe to study enzyme dynamics and protein-protein interactions. Its ability to form stable conjugates with various biomolecules makes it valuable for activity-based protein profiling and other omics technologies.

Future research directions include optimization of the compound's pharmacokinetic properties and exploration of its applications in targeted cancer therapies. The development of novel synthetic methodologies to access structurally diverse analogs remains an active area of investigation in medicinal chemistry.

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